molecular formula C17H15ClN4O2S B2812224 N-(3-chloro-2-methylphenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251571-78-4

N-(3-chloro-2-methylphenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No.: B2812224
CAS No.: 1251571-78-4
M. Wt: 374.84
InChI Key: VEKOVRJQJPHENZ-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a sophisticated synthetic compound featuring a 1,2,4-oxadiazole heterocycle, a pharmacophore recognized for its significant potential in medicinal chemistry research. The 1,2,4-oxadiazole moiety is a privileged structure in drug discovery due to its favorable physicochemical properties and its ability to engage in key hydrogen bonding interactions with biological targets . This compound integrates this heterocycle with a pyridine-thioacetamide backbone, a structural motif present in compounds investigated for various biological activities. The specific molecular architecture, particularly the combination of the 3-methyl-1,2,4-oxadiazole group linked to a pyridinylthioacetamide scaffold, suggests potential for multi-target mechanisms of action. Researchers are exploring similar 1,3,4-oxadiazole derivatives as inhibitors of critical enzymes involved in disease proliferation, such as thymidylate synthase, topoisomerase II, and various kinases . The presence of the thioether linkage and the chloro-substituted anilide component may further influence the compound's electronic properties, lipophilicity, and overall binding affinity, making it a valuable scaffold for structure-activity relationship (SAR) studies. This compound is provided For Research Use Only and is intended for use in non-human investigative studies. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can employ this chemical as a key intermediate in organic synthesis, a candidate for high-throughput screening against novel biological targets, or a lead compound for the development of more potent and selective bioactive molecules.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2S/c1-10-13(18)4-3-5-14(10)21-15(23)9-25-16-8-12(6-7-19-16)17-20-11(2)22-24-17/h3-8H,9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKOVRJQJPHENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=CC(=C2)C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the pyridine/heterocyclic rings and aryl groups significantly alter properties:

Compound Name Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Solubility Trends
N-(3-chloro-2-methylphenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide Oxadiazole, 3-chloro-2-methylphenyl ~389.87 Not reported Moderate (oxadiazole reduces polarity)
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Styryl groups, cyano substituent ~483.99 Not fully reported Low (styryl groups increase hydrophobicity)
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-2-methylphenyl)acetamide Triazole, allyl group ~428.91 Not reported Moderate (allyl adds slight lipophilicity)
N-(4-fluorophenyl)-2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide Thiophene, fluorine substituent ~416.47 Not reported High (thiophene enhances π-π interactions)

Key Observations :

  • Oxadiazole vs.
  • Aryl Substituents : The 3-chloro-2-methylphenyl group introduces steric bulk compared to simpler 4-chlorophenyl analogs (e.g., ), which may hinder binding in sterically sensitive targets.
  • Heterocyclic Variations : Thiophene-containing analogs (e.g., ) exhibit higher solubility due to increased polarizability, whereas styryl groups (e.g., ) drastically reduce solubility.
Stability and Reactivity
  • Oxadiazole Ring : Prone to hydrolysis under strongly acidic/basic conditions, limiting formulation options .
  • Thioether Linkage : Susceptible to oxidation, necessitating antioxidant excipients in drug formulations.
  • Chlorophenyl Group : Enhances halogen bonding but may increase toxicity risks compared to fluorophenyl analogs (e.g., ).

Q & A

Q. What are the key functional groups in this compound, and how do they influence synthesis and bioactivity?

The compound contains:

  • 3-Methyl-1,2,4-oxadiazole ring : Enhances metabolic stability and modulates electronic properties for target binding .
  • Thioacetamide linker (-S-CH₂-C(=O)-) : Facilitates nucleophilic substitution reactions during synthesis and may contribute to redox-mediated interactions in biological systems .
  • 3-Chloro-2-methylphenyl group : Introduces steric bulk and lipophilicity, impacting solubility and membrane permeability .

Methodological Insight : Prioritize protecting-group strategies for the oxadiazole ring during synthesis to avoid undesired side reactions. Use computational tools (e.g., DFT) to predict electronic effects of substituents .

Q. What solvents, bases, and reaction conditions are optimal for synthesizing this compound?

Reagent/Condition Role Example from Literature Reference
DMF or DCMSolventPolar aprotic solvents for nucleophilic thioether formation
NaOH/K₂CO₃BaseDeprotonates thiols for efficient S-alkylation
Reflux (80–100°C)TemperatureBalances reaction rate and stability of oxadiazole ring

Methodological Insight : Monitor pH (7–9) to prevent hydrolysis of the oxadiazole moiety. Use TLC or HPLC to track intermediate formation .

Q. Which analytical techniques are critical for validating the structure and purity of this compound?

  • NMR Spectroscopy : Assign peaks for the oxadiazole (δ 8.2–8.5 ppm) and thioacetamide (δ 3.8–4.2 ppm) groups .
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .

Methodological Insight : For ambiguous NMR signals, use 2D experiments (e.g., HSQC, HMBC) to resolve overlapping peaks .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during the thioether coupling step?

  • Adjust Temperature : Lower temperatures (40–60°C) reduce byproduct formation but may slow kinetics. Use microwave-assisted synthesis for accelerated rates .
  • Alternative Bases : Replace NaOH with DBU for milder conditions, reducing oxadiazole ring degradation .
  • Catalysts : Add KI (10 mol%) to enhance nucleophilic displacement efficiency .

Data Contradiction Note : reports 70% yields with NaOH, while achieves 85% with K₂CO₃. Test both bases under identical conditions to resolve discrepancies .

Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Dose-Response Analysis : Perform IC₅₀ assays across multiple concentrations to distinguish target-specific effects from nonspecific toxicity .
  • Off-Target Screening : Use proteome-wide profiling (e.g., kinase panels) to identify unintended interactions .
  • Metabolite Identification : LC-MS/MS to detect degradation products that may contribute to cytotoxicity .

Methodological Insight : Cross-validate results in ≥2 cell lines (e.g., HEK293 vs. HepG2) to rule out cell-type-specific artifacts .

Q. What strategies enhance the selectivity of this compound against off-target proteins?

  • Structure-Activity Relationship (SAR) : Synthesize derivatives with:
    • Varied substituents on the pyridine ring (e.g., -CF₃ for increased hydrophobicity) .
    • Modified thioacetamide linkers (e.g., sulfonamide or ester replacements) .
  • Computational Docking : Use AutoDock Vina to predict binding poses and identify key residues for selective interactions .

Case Study : showed that replacing the methyl group on oxadiazole with -OCH₃ reduced off-target binding by 40% .

Q. How to design SAR studies for derivatives to improve pharmacokinetic properties?

Parameter Experimental Approach Reference
SolubilityShake-flask method with HPLC quantification
Metabolic StabilityIncubate with liver microsomes; monitor parent compound depletion via LC-MS
PermeabilityCaco-2 cell monolayer assay

Methodological Insight : Prioritize derivatives with logP <3.5 to balance lipophilicity and solubility. Introduce polar groups (e.g., -OH, -NH₂) on the phenyl ring .

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